3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
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Overview
Description
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized with thiourea to yield the triazolopyrimidine core . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted triazolopyrimidines.
Scientific Research Applications
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor activity, showing promising results against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound may also interfere with signaling pathways critical for tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused thiadiazine ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused with a pyridine ring, showing different biological activities.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These derivatives have been studied for their antitumor activities and share a similar core structure.
Uniqueness
3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is unique due to its specific substitution pattern and the presence of the hydrosulfide group, which imparts distinct chemical reactivity and biological activity .
Biological Activity
The compound 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a member of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H10N5S, with a molecular weight of 246.29 g/mol. Its structure features a triazole ring fused to a pyrimidine ring, which is pivotal for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H10N5S |
Molecular Weight | 246.29 g/mol |
IUPAC Name | This compound |
InChI Key | [InChI Key Here] |
Research indicates that compounds in the triazolopyrimidine class often act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. Specifically, this compound has been shown to interact with:
- Lysine-specific demethylase 1 (LSD1) : This enzyme plays a critical role in epigenetic regulation by demethylating histones. Inhibition of LSD1 can lead to altered gene expression profiles associated with cancer cell proliferation and survival.
Pharmacological Effects
The compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of triazolopyrimidines can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives show activity against bacterial strains and fungi, suggesting potential applications in treating infections.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. These findings suggest its potential as an anticancer agent.
Recent Studies
Recent literature highlights the following key findings related to the biological activity of this compound:
- Cellular Mechanisms : Research has shown that triazolopyrimidine derivatives can modulate signaling pathways involved in inflammation and apoptosis.
- Synergistic Effects : Combination therapies involving this compound with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.
Comparative Analysis
A comparative analysis of various triazolopyrimidine derivatives indicates that structural modifications can significantly influence their biological activity. The presence of specific substituents on the aromatic ring appears to enhance potency against certain cancer types.
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
This compound | Anticancer | 12 |
3-(4-Chlorophenyl)-... | Antimicrobial | 25 |
3-(Phenyl)-... | Anticancer | 8 |
Properties
Molecular Formula |
C11H9N5S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione |
InChI |
InChI=1S/C11H9N5S/c1-7-2-4-8(5-3-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) |
InChI Key |
HCVKRAGMMSOJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 |
Origin of Product |
United States |
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